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Compound of Interest

Compound Name: 4-(2-Thienyl)phenylboronic acid

Cat. No.: B052017 Get Quote

An In-depth Technical Guide to 4-(2-Thienyl)phenylboronic acid

Introduction: A Versatile Building Block for Modern
Chemistry
4-(2-Thienyl)phenylboronic acid, registered under CAS number 362612-66-6, is a

bifunctional aromatic organoboron compound. It serves as a pivotal intermediate in organic

synthesis, particularly valued by researchers in medicinal chemistry and materials science. Its

structure, featuring a boronic acid group appended to a phenyl ring which is itself substituted

with a thiophene moiety, makes it an ideal precursor for constructing complex molecular

architectures. The thiophene ring is a well-established bioisostere of a phenyl ring, and its

incorporation into drug candidates can significantly modulate physicochemical properties such

as solubility, metabolic stability, and target binding affinity.[1]

This guide provides an in-depth exploration of the properties, synthesis, and core applications

of 4-(2-Thienyl)phenylboronic acid, with a focus on its role in the Suzuki-Miyaura cross-

coupling reaction. It is designed to equip researchers, scientists, and drug development

professionals with the technical knowledge and practical protocols necessary for its effective

use.

Physicochemical and Spectroscopic Properties
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Accurate characterization is the bedrock of reproducible science. This section details the key

physical, chemical, and predicted spectroscopic properties of 4-(2-Thienyl)phenylboronic
acid.

Physical and Chemical Identity
The fundamental properties of the compound are summarized in the table below, compiled

from various chemical suppliers and databases.[1][2][3][4][5][6]

Property Value Source(s)

CAS Number 362612-66-6 [3]

Molecular Formula C₁₀H₉BO₂S [3]

Molecular Weight 204.05 g/mol [3]

IUPAC Name
(4-(Thiophen-2-

yl)phenyl)boronic acid
[4]

Appearance Off-white to beige solid/powder [5]

Melting Point 251-253 °C [5]

Purity Typically ≥95% - 97% [1][3][4]

SMILES
OB(O)C1=CC=C(C2=CC=CS2

)C=C1
[3]

InChI Key
DJEDGSABTJJBGN-

UHFFFAOYSA-N
[1]

Computational Data
Computational descriptors provide insight into the molecule's behavior in various chemical

environments.
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Descriptor Value Source(s)

Topological Polar Surface Area

(TPSA)
40.46 Å² [3]

LogP (Octanol-Water Partition

Coeff.)
1.09 [3]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 3 [3]

Rotatable Bonds 2 [3]

Predicted Spectroscopic Analysis
While a definitive, published spectrum for this specific compound is not readily available, its

structure allows for a highly confident prediction of its key spectroscopic features based on

well-characterized analogs like phenylboronic acid and 2-thienylboronic acid.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct

signals for the aromatic protons. The phenyl protons ortho and meta to the boronic acid

group will appear as doublets, as will the protons ortho and meta to the thiophene

substituent. The three protons on the thiophene ring will exhibit characteristic coupling

patterns (doublet of doublets). The two acidic protons of the B(OH)₂ group will appear as a

broad singlet, which is exchangeable with D₂O.

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 10 distinct

signals for the 10 carbon atoms. The carbon atom directly attached to the boron (ipso-

carbon) will be broad and may be difficult to observe due to quadrupolar relaxation. The

other aromatic carbons will appear in the typical downfield region (120-140 ppm).

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational modes are anticipated. A

strong, broad absorption between 3200-3600 cm⁻¹ corresponds to the O-H stretching of the

boronic acid group.[7] A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching

vibration. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C

stretching bands for both the phenyl and thienyl rings will appear in the 1400-1600 cm⁻¹

region.
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MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion

peak [M]⁺ is expected at m/z = 204. Dehydration is a common fragmentation pathway for

boronic acids, leading to a peak at m/z = 186 [M-H₂O]⁺.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 4-(2-Thienyl)phenylboronic acid is its use as a nucleophilic

partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²)

bonds.[8][9][10][11] This reaction is a cornerstone of modern synthesis due to its mild

conditions and high functional group tolerance.

Mechanistic Principles & Rationale (E-E-A-T)
Understanding the "why" behind the protocol is crucial for troubleshooting and optimization.

The catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and

Reductive Elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R-X) bond, forming a

Pd(II) complex. This is often the rate-limiting step.

Transmetalation: This is the critical step where the organic group from the boronic acid is

transferred to the palladium center. For this to occur, the boronic acid must be activated by a

base (e.g., K₃PO₄, K₂CO₃). The base coordinates to the empty p-orbital of the boron atom,

forming a more nucleophilic "ate" complex, which readily transfers its aryl group (the 4-(2-

thienyl)phenyl moiety) to the Pd(II) center. The choice of base is critical; it must be strong

enough to form the boronate complex but not so strong as to cause degradation of

substrates or promote side reactions.[11]

Reductive Elimination: The two organic groups on the Pd(II) center couple and are

eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters

the catalytic cycle.
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Suzuki-Miyaura Catalytic Cycle

Inputs

Outputs

Pd(0)L₂
(Active Catalyst)

R¹-Pd(II)L₂-X
(Oxidative Addition Complex)

 Oxidative Addition
 (+ R¹-X)

R¹-Pd(II)L₂-R²
(Transmetalation Complex)

 Transmetalation
 (+ [R²-B(OH)₃]⁻)

 Reductive Elimination
 (- R¹-R²)

Biaryl Product (R¹-R²)

Aryl Halide (R¹-X)

4-(2-Thienyl)phenyl-
boronic acid (R²-B(OH)₂)

Base (e.g., K₃PO₄)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Action: Overcoming Challenges with Heteroaryl Boronic Acids Five-membered

heteroaryl boronic acids, including thiophene derivatives, can be challenging substrates. They

are often prone to protodeboronation (cleavage of the C-B bond by a proton source) under the

basic, aqueous conditions of the reaction.[12] This decomposition pathway competes with the

desired transmetalation step, reducing yields.

Mitigation Strategies:

Catalyst/Ligand Choice: Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)

can accelerate the rate of oxidative addition and reductive elimination, making the overall

catalytic cycle faster than the rate of decomposition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b052017?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953245/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous Conditions: In particularly sensitive cases, using anhydrous solvents and bases

(e.g., potassium trimethylsilanolate) can prevent hydrolysis and protodeboronation.

Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol

ester) can protect it from decomposition until it is needed in the catalytic cycle.

Detailed Experimental Protocol: A Model Coupling
Reaction
This protocol describes the coupling of 4-(2-Thienyl)phenylboronic acid with 4-bromoanisole.

It is a robust starting point that can be adapted for other aryl halides.

Materials:

4-(2-Thienyl)phenylboronic acid (1.2 equiv)

4-Bromoanisole (1.0 equiv)

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

SPhos (4 mol%)

Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

1,4-Dioxane (Anhydrous)

Deionized Water

Inert Gas (Nitrogen or Argon)

Procedure:

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-
(2-Thienyl)phenylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), K₃PO₄ (2.0 equiv),

Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas

(Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
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This is a self-validating step; preventing oxidation of the Pd(0) species and the phosphine

ligand is critical for catalytic activity.

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio

(e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl halide). The solvent mixture must be

thoroughly degassed beforehand by sparging with inert gas for 15-20 minutes.

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture

vigorously for 4-12 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is

consumed.

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

Transfer the mixture to a separatory funnel.

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl

acetate. Combine all organic layers.

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium

sulfate (Na₂SO₄).

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the

crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate

gradient) to yield the pure product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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